1-Butyl-3-methylimidazolium hexafluorophosphate

Descripción general

Descripción

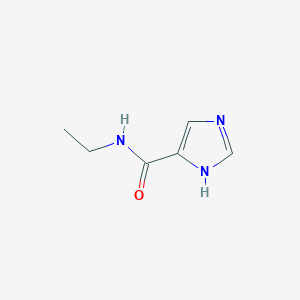

1-Butyl-3-methylimidazolium hexafluorophosphate, commonly abbreviated as [BMIM][PF6], is an ionic liquid that has been extensively studied due to its unique properties and potential applications. It is part of a class of compounds known as room-temperature ionic liquids (RTILs), which are salts that are liquid at temperatures below 100°C .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of [BMIM][PF6] has been explored using various simulation and spectroscopic techniques. Ab initio molecular dynamics (AIMD) simulations have shown that the neat liquid exhibits many cation-anion hydrogen bonds, which resemble the crystal structure of the ionic liquid . The molecular reorientational dynamics of [BMIM][PF6] have been studied using 13C nuclear magnetic relaxation data, which provided insights into the rotational diffusion processes and hydrogen bonding with the hexafluorophosphate anion . High-resolution Rutherford backscattering spectroscopy (HRBS) has also been used to observe the surface structure of [BMIM][PF6], indicating that the butyl chain protrudes from the bulk liquid to the vacuum at the surface .

Chemical Reactions Analysis

The interaction of [BMIM][PF6] with CO2 has been a subject of interest, particularly in the context of carbon capture and sequestration. Studies have shown that CO2 molecules are preferentially solvated by the [PF6]- anion, with specific anion-CO2 interactions observed under high-pressure conditions . The solvation of CO2 in [BMIM][PF6] is facilitated by the anion, as seen from the radial and spatial distribution functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of [BMIM][PF6] have been characterized through various experimental and simulation studies. Monte Carlo simulations have been used to calculate properties such as molar volume, cohesive energy density, isothermal compressibility, and cubic expansion coefficient . The (p, ρ, T) properties of [BMIM][PF6] have been measured, and the results described by an equation of state, providing values for isothermal compressibilities and thermal expansibilities . The solvation of [BMIM][PF6] in aqueous ethanol has been investigated, revealing that it is totally miscible with aqueous ethanol in certain concentration ranges, which has implications for its use in 'green' solvent systems . High-pressure Raman spectroscopy has been employed to explore the phase behavior of [BMIM][PF6], revealing the existence of a second crystalline phase under high-pressure conditions .

Aplicaciones Científicas De Investigación

1. Application in Thermal Analysis and Calorimetry

- Summary of the Application: This compound is used as a humectant to increase the safety of nitrocellulose, a versatile and thermosensitive material. Its thermal instability has caused a considerable number of fire and explosion accidents during production, transport, storage, and use .

- Methods of Application: The thermal stability of 1-butyl-3-methylimidazolium hexafluorophosphate was evaluated by a thermogravimetric analyzer (TG). Its feasibility as a humectant and its superiority over ethanol were verified by ignition point tests and nitrogen dioxide absorption experiments .

- Results or Outcomes: The results show that 1-butyl-3-methylimidazolium hexafluorophosphate has high thermal stability and can inhibit the decomposition of nitrocellulose by absorbing nitrogen dioxide. Its uptake of nitrogen dioxide was 0.5557 g g −1 at room temperature .

2. Application in Chemical Crystallography

- Summary of the Application: The crystal structures of two polymorphic forms of 1-butyl-3-methylimidazolium nitrate are reported .

- Methods of Application: X-ray diffraction and Raman spectroscopy of the ionic liquid 1-butyl-3-methylimidazolium nitrate at temperatures from 100 to 300 K show evidence of two different polymorphs and significant temperature-dependent conformational changes .

- Results or Outcomes: Hydrogen bond interactions are present between cation C–H’s and oxygen atoms of the nitrate ions, with significant lengthening observed for three of the six close contacts (and formation of one new contact) upon conversion to the higher-temperature form .

3. Application in Gas Chromatography

- Summary of the Application: This compound is used as a solvent in headspace gas chromatography .

- Methods of Application: In headspace gas chromatography, a sample is heated to produce a vapor. The vapor enters the column and interacts with the stationary phase, which is coated with 1-butyl-3-methylimidazolium hexafluorophosphate .

- Results or Outcomes: The use of this compound as a solvent can improve the separation and detection of different compounds in the sample .

4. Application in Countercurrent Chromatography

- Summary of the Application: 1-Butyl-3-methylimidazolium hexafluorophosphate is used in countercurrent chromatography as both mobile and stationary phases .

- Methods of Application: In countercurrent chromatography, the stationary phase is a liquid that is held in place by centrifugal force. The mobile phase is also a liquid that flows through the stationary phase. The compound is used in both phases to separate the components of a mixture .

- Results or Outcomes: The use of this compound in both phases can enhance the separation efficiency and resolution of the chromatographic process .

5. Application in Organic Synthesis

- Summary of the Application: This compound is used as a solvent in organic synthesis . It can improve the efficiency of reactions and increase the yield of products .

- Methods of Application: The compound is added to the reaction mixture as a solvent. It can dissolve a wide range of organic compounds and facilitate their reactions .

- Results or Outcomes: The use of this compound as a solvent can lead to higher yields and purer products in organic synthesis .

6. Application in Biphasic Organometallic Catalysis

- Summary of the Application: 1-Butyl-3-methylimidazolium hexafluorophosphate is used in biphasic organometallic catalysis . It can enhance the activity of the catalyst and improve the selectivity of the reaction .

- Methods of Application: The compound is used as a phase-transfer catalyst in biphasic organometallic catalysis . It can transfer the reactants from one phase to another and enhance the reaction rate .

- Results or Outcomes: The use of this compound in biphasic organometallic catalysis can lead to higher reaction rates and selectivity .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-3-4-5-10-7-6-9(2)8-10;1-7(2,3,4,5)6/h6-8H,3-5H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXQYBUDWDLYNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047911 | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-methylimidazolium hexafluorophosphate | |

CAS RN |

174501-64-5 | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174501-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylmethylimidazolium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174501645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLMETHYLIMIDAZOLIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGE3N4O8Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

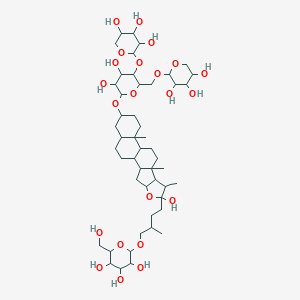

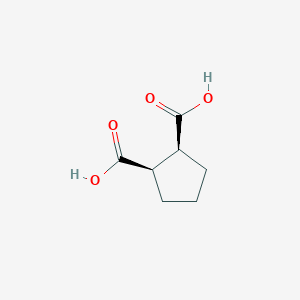

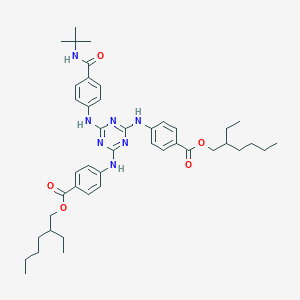

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

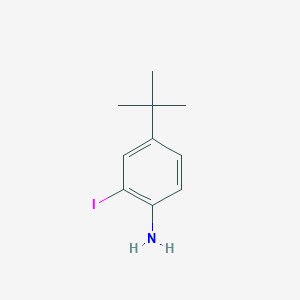

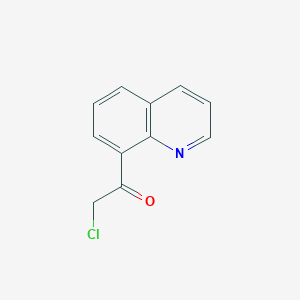

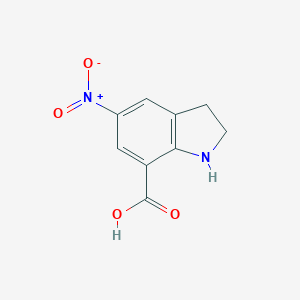

![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)

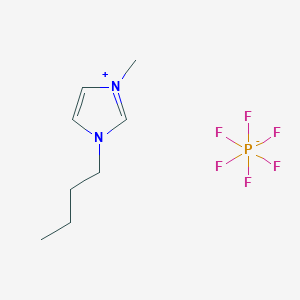

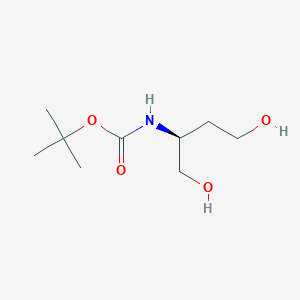

![(3As,6aR)-2-benzyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione](/img/structure/B143955.png)